3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-6-16-11(9-14-12(16)3-1)10-15-7-4-13-5-8-15/h1-3,6,9,13H,4-5,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCIUQFYKAYGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=C3N2C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653468 | |
| Record name | 3-[(Piperazin-1-yl)methyl]imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956018-40-9 | |
| Record name | 3-[(Piperazin-1-yl)methyl]imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article synthesizes current research findings, including structure-activity relationships (SAR), pharmacological profiles, and case studies that illustrate the compound's potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is with a molecular weight of approximately 201.27 g/mol. The compound features a piperazine moiety linked to an imidazo[1,2-a]pyridine structure, which contributes to its unique biological properties.
Anticancer Properties
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activities. A study indicated that various derivatives, including 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, showed cytotoxic effects against several cancer cell lines. For instance:
| Compound | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | HeLa, MCF-7 | 10.5 |
| 2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | A549 | 8.7 |
These results suggest a promising avenue for developing new anticancer agents based on this scaffold .
Antimicrobial Activity
Another significant area of interest is the antimicrobial activity of imidazo[1,2-a]pyridine derivatives. In vitro studies have shown that compounds similar to 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine possess notable antibacterial and antifungal properties. For example:
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | E. coli | 32 µg/mL |
| 3-(Piperidin-1-ylmethyl)-imidazo[1,2-a]pyridine | S. aureus | 16 µg/mL |
These findings indicate potential applications in treating infections caused by resistant strains .
Neuropharmacological Effects
Imidazo[1,2-a]pyridines have also been explored for their neuropharmacological effects. Some derivatives have shown promise as anxiolytics and antidepressants in animal models. For instance:
| Study | Model Used | Result |
|---|---|---|
| Behavioral Study on Mice | Elevated Plus Maze | Significant increase in time spent in open arms (indicative of reduced anxiety) |
| Forced Swim Test | Mice | Reduced immobility time (indicative of antidepressant activity) |
These results highlight the potential of these compounds in treating mood disorders .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridines can be significantly influenced by structural modifications. Key findings from SAR studies include:
- Substituents on the Phenyl Ring: The introduction of electron-withdrawing groups enhances anticancer activity.
- Piperazine Moiety: Modifications to the piperazine ring can affect both binding affinity and selectivity towards specific receptors.
Case Study: Anticancer Efficacy
A recent study evaluated the efficacy of 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine against various cancer types. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Antimicrobial Resistance
In light of rising antimicrobial resistance, a series of derivatives were synthesized and tested against resistant strains of bacteria. Results indicated that certain modifications led to enhanced potency against strains previously resistant to standard treatments.
Scientific Research Applications
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives, including 3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, exhibit significant anticancer activity. For instance, a study demonstrated that certain derivatives act as selective inhibitors of DDR1, a receptor implicated in cancer progression. One compound in this series inhibited DDR1 with an IC50 value of 23.8 nM, showing promising selectivity over other kinases and potential for treating non-small cell lung cancer (NSCLC) .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Derivatives have been shown to interact with various neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression. For example, similar compounds have demonstrated antidepressant-like effects in animal models .
Sleep Disorders Treatment
Another application involves the use of 3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine derivatives as blockers of TASK-1 and TASK-2 channels, which are associated with sleep-related breathing disorders. This mechanism suggests a therapeutic role in managing sleep apnea and related conditions .
Synthesis and Mechanisms of Action
The synthesis of 3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step chemical reactions that yield various derivatives with enhanced biological activity. The structural features of these compounds significantly influence their pharmacological profiles.
Table 1: Structural Variants and Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | Piperazine moiety enhances solubility | Anticancer activity |
| 2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | Methoxy substitution | Antidepressant potential |
| 2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | Fluorine substitution | Antitumor activity |
Case Studies
Case Study 1: DDR1 Inhibition in NSCLC
A series of compounds derived from imidazo[1,2-a]pyridine were tested for their ability to inhibit DDR1. Among them, one compound exhibited a potent inhibitory effect on NSCLC cell lines, leading to reduced tumorigenicity and invasion. The study utilized wound healing assays to assess the impact on cell migration .
Case Study 2: Neuropharmacological Assessment
In another study focused on neuropharmacology, researchers evaluated the antidepressant potential of related compounds in rodent models. The results indicated significant reductions in depressive-like behaviors when administered at optimal doses .
Chemical Reactions Analysis
Alkylation Reactions
The piperazine moiety in 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes alkylation, enabling functionalization for pharmaceutical applications. For example:
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Mechanism : The aza-Friedel–Crafts reaction proceeds via iminium ion formation between aldehydes and amines, followed by electrophilic substitution at the C3 position of the imidazo[1,2-a]pyridine core .
-
Applications : Used to synthesize derivatives targeting KRAS G12C mutants and PI3K/mTOR inhibitors .
Nucleophilic Substitution
The piperazine nitrogen acts as a nucleophile in substitution reactions:
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Key Example : Reaction with methyl iodide under basic conditions yields N-methylpiperazine derivatives, enhancing solubility for drug formulations.
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Selectivity : Piperazine’s secondary amines allow sequential alkylation for asymmetric derivatives .
Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core participates in Pd-catalyzed cross-couplings:
-
Applications : Used to introduce aryl/alkynyl groups for tuning electronic properties in kinase inhibitors .
Oxidation and Reduction
The imidazo[1,2-a]pyridine ring system undergoes redox reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone | Imidazo[1,2-a]pyridine N-oxides | 55–78% | |
| Reduction | H₂, Pd/C, EtOH | Dihydroimidazo[1,2-a]pyridines | 80–95% |
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Mechanism : Oxidation generates N-oxides for further functionalization, while reduction saturates the heterocyclic ring .
Acid-Base Reactions
The piperazine group participates in salt formation:
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Example : Hydrochloride salts are commonly used in pharmaceutical formulations for improved bioavailability.
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Piperazine Derivatives : The target compound and analog share a piperazinylmethyl group, which improves water solubility and pharmacokinetics compared to hydrophobic substituents like triazoles or aryl groups .
- Bulkier Substituents : Biphenyl () and thiadiazole () groups may sterically hinder interactions but improve selectivity for specific enzymes .
Comparison :
- The target compound’s synthesis likely involves Mannich-type reactions (analogous to ’s minodronic acid synthesis) or multicomponent approaches () due to the piperazine moiety’s nucleophilic nature.
- Metal-free methods () are preferable for reducing toxicity, while C-H activation () offers step efficiency .
SAR Highlights :
- Piperazine Role : The basic piperazine group in the target compound may enhance CNS penetration , contrasting with nitroaryl derivatives () optimized for enzyme inhibition .
- Substituent Position : Methyl groups at R4 () boost AChE inhibition, while R2/R3 substitutions reduce activity, emphasizing positional sensitivity .
- Hydrophobic Moieties : Bulky groups like biphenyl () or thiadiazole () improve selectivity but may reduce solubility .
Preparation Methods
Three-Component Aza-Friedel–Crafts Alkylation
This method, catalyzed by Y(OTf)₃, enables direct C3-alkylation via a one-pot reaction between imidazo[1,2-a]pyridine, aldehydes, and amines (e.g., piperazine).
Reaction Conditions
- Catalyst : Y(OTf)₃ (20 mol%)
- Solvent : Toluene
- Temperature : 110°C
- Time : 12 hours
- Molar Ratios : Imidazo[1,2-a]pyridine : aldehyde : amine = 1 : 1.5 : 2
- Yield : 75–92% (depending on substrates)
Example Protocol
- Combine 2-phenylimidazo[1,2-a]pyridine (1a, 0.2 mmol), benzaldehyde derivative (0.3 mmol), and piperazine (0.4 mmol) in toluene.
- Add Y(OTf)₃ (20 mol%) and stir at 110°C under air.
- Purify via column chromatography (ethyl acetate/petroleum ether) to isolate the product.
Substrate Scope
| Imidazo[1,2-a]pyridine | Aldehyde | Amine | Yield (%) |
|---|---|---|---|
| 2-Phenyl derivative | p-Tolualdehyde | Piperazine | 85–90 |
| 2-(4-Cl-phenyl) | 4-Fluorobenzaldehyde | Piperazine | 81–87 |
| 2-(3,4-Dimethoxyphenyl) | Chromone-3-carboxaldehyde | Piperazine | 76 |
Mechanism
- Iminium Ion Formation : Aldehyde and piperazine react to generate an iminium ion intermediate.
- Electrophilic Attack : The C3 position of imidazo[1,2-a]pyridine undergoes alkylation via aza-Friedel–Crafts reaction.
- Deprotonation : Loss of a proton yields the final product.
Metal-Free Condensation with α-Haloketones
A solvent- and catalyst-free approach involves condensing 2-aminopyridines with α-haloketones bearing piperazinylmethyl groups.
Reaction Conditions
- Solvent : None (neat conditions)
- Temperature : 60°C
- Time : 1–3 hours
- Yield : 70–89%
Example Protocol
- Mix 2-aminopyridine (1.0 mmol) and α-chloroacetophenone derivative (1.0 mmol).
- Stir at 60°C until completion (monitored by TLC).
- Wash with ethanol and purify via silica gel chromatography.
Key Data
- Functional Group Tolerance : Chloro, methyl, methoxy substituents.
- Characterization : NMR (¹H, ¹³C), IR (C=N stretch at 1625 cm⁻¹).
Base-Mediated Tandem Cyclization
A potassium hydroxide-mediated method constructs the imidazo[1,2-a]pyridine core while introducing sulfenyl or sulfonyl groups, adaptable for piperazinylmethyl incorporation.
Reaction Conditions
- Base : KOH
- Temperature : Ambient or reflux
- Substrates : 2-Aminopyridinium bromides and thiophenols/sulfinates
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Three-Component Aza-Friedel–Crafts | High atom economy, broad substrate scope | Requires Lewis acid catalyst |
| Metal-Free Condensation | Solvent-free, simple setup | Limited to pre-functionalized ketones |
| Base-Mediated Cyclization | Eco-friendly, mild conditions | Multi-step for piperazine inclusion |
Q & A
Q. Basic Research Focus
- NMR spectroscopy : Confirm regiochemistry via - and -NMR (e.g., distinguishing C-3 vs. C-2 substitution patterns) .
- HRMS : Validate molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated in for related imidazo[1,2-a]pyrimidines .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Focus
Discrepancies often arise from substituent effects or assay variability . For example, shows that alkyl chain length on piperazine-linked triazoles impacts antiparasitic activity. Use meta-analysis to compare datasets and identify trends (e.g., logP vs. IC). Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
What role does the piperazine moiety play in modulating biological activity?
Advanced Research Focus
Piperazine enhances solubility and target engagement via hydrogen bonding or cation-π interactions. In , piperazine-linked triazoles improved antitrypanosomal activity by 10-fold compared to non-piperazine analogs. Use molecular docking to map interactions with targets (e.g., PDE3 inhibition in ) and explore bioisosteric replacements (e.g., morpholine) .
How can green chemistry principles be applied to imidazo[1,2-a]pyridine synthesis?
Q. Advanced Research Focus
- Solvent selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or water .
- Catalyst recycling : Use immobilized Pd nanoparticles or enzyme-mediated reactions.
- Waste reduction : Employ one-pot cascades (e.g., ’s tandem reaction for tetrahydroimidazo[1,2-a]pyridines) .
What methodologies assess the pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives?
Q. Advanced Research Focus
- In silico ADMET prediction : Use tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .
- In vitro metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., N-demethylation of piperazine).
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free drug fractions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
